Product packaging for Calendoflavobioside 5-O-glucoside(Cat. No.:)

Calendoflavobioside 5-O-glucoside

Cat. No.: B12362513
M. Wt: 772.7 g/mol
InChI Key: SASBTQZCEZKGNV-HIGDFRAKSA-N
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Description

Overview of Flavonoid Glycosides in Plant Secondary Metabolism

Flavonoid glycosides are a major class of secondary metabolites ubiquitously found in plants. cas.czcas.cz They are synthesized from the phenylpropanoid metabolic pathway and are characterized by a basic C6-C3-C6 skeleton. researchgate.net These compounds play a crucial role in plant growth, development, and defense. researchgate.netnih.gov Their functions include providing pigmentation to attract pollinators, protecting against UV radiation, acting as signaling molecules in plant-microbe interactions, and defending against herbivores and pathogens. nih.govacs.org Flavonoids exist in two primary forms: aglycones (the non-sugar part) and their corresponding glycosides. cas.cz The attachment of sugar molecules significantly alters their chemical and physical properties.

Significance of Glycosylation in Flavonoid Biochemistry

Glycosylation is a critical modification in flavonoid biochemistry, profoundly influencing their properties and biological functions. cas.cz This enzymatic process, catalyzed by glycosyltransferases, is often the final step in the biosynthesis of these secondary metabolites. cas.cz

Key impacts of glycosylation include:

Increased Solubility and Stability: One of the most significant effects of glycosylation is the enhancement of a flavonoid's water solubility and stability. nih.govpjmonline.org This is crucial for their transport and storage within the plant cell's aqueous environment. pjmonline.org

Modulation of Biological Activity: Glycosylation can alter the biological activity of flavonoids. While aglycones often exhibit higher antioxidant capacity, glycosides can have specific and sometimes enhanced bioactivities. nih.govnih.gov The type, number, and position of the attached sugar(s) can all influence the compound's function. nih.gov For instance, the attachment of a glucose molecule at the C-3 hydroxyl group of anthocyanins is vital for the stability of their structure. pjmonline.org

Detoxification and Compartmentalization: Glycosylation can serve as a detoxification mechanism by rendering potentially reactive flavonoid aglycones inert. oup.com It also facilitates the transport of these compounds across cellular membranes, allowing for their storage in specific compartments like the vacuole. pjmonline.org

"Pro-drug" Function: Flavonoid glycosides can act as "pro-drugs," where the sugar moiety is later removed by enzymes (glycosidases) to release the biologically active aglycone. nih.govnih.gov This process can occur in various biological systems, including the human oral cavity. nih.gov

Contextualization of Calendoflavobioside 5-O-glucoside within Flavonoid Research

This compound, with its specific glycosylation pattern, represents a fascinating case study within the broader field of flavonoid research. Its alias is Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside. targetmol.com The presence of multiple sugar units attached at different positions on the flavonoid backbone highlights the structural complexity that can be achieved through glycosylation.

The study of such complex glycosides is essential for several reasons:

Understanding Biosynthetic Pathways: Elucidating the structure of compounds like this compound helps researchers understand the specific glycosyltransferases involved in their synthesis. cas.cz

Structure-Activity Relationships: By comparing the biological activities of this compound with its aglycone and other related glycosides, scientists can gain insights into how specific glycosylation patterns influence function.

Potential for Novel Applications: The unique properties conferred by its glycosylation pattern may lead to novel applications in various fields, although further research is needed to explore these possibilities.

The investigation of this compound and other complex flavonoid glycosides continues to be an active area of research, contributing to our understanding of plant biochemistry and the potential of these natural products.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1309795-36-5 danabiosci.com
Chemical Formula C33H40O21 targetmol.com
Alias Quercetin 3-O-neohesperidoside 5-O-glucoside targetmol.com
Source Impatiens balsamina L. targetmol.commedchemexpress.comtargetmol.cn
Compound Class Flavone (B191248) Glycoside targetmol.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H40O21 B12362513 Calendoflavobioside 5-O-glucoside

Properties

Molecular Formula

C33H40O21

Molecular Weight

772.7 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(49-28(29)10-2-3-12(37)13(38)4-10)5-11(36)6-15(18)50-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1

InChI Key

SASBTQZCEZKGNV-HIGDFRAKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Origin of Product

United States

Occurrence and Botanical Distribution of Calendoflavobioside 5 O Glucoside

Identification of Natural Sources

Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that has been isolated from Impatiens balsamina L., a plant belonging to the Balsaminaceae family. targetmol.commedchemexpress.cominvivochem.cn This species, commonly known as garden balsam or rose balsam, is an annual herb native to Southern Asia and is now cultivated worldwide as an ornamental plant. wjbphs.comjocpr.comnih.gov

While its name might suggest a connection to the genus Calendula, current scientific literature identifies its origin as Impatiens balsamina. targetmol.commedchemexpress.com The plant is known to contain a rich diversity of phytochemicals, including various flavonoids, naphthoquinones, saponins, and phenolics. wjbphs.comnih.govrroij.com Studies of Impatiens balsamina have identified numerous other flavonoid compounds, such as kaempferol (B1673270), quercetin (B1663063), and their glycosides, which exist alongside this compound. jocpr.comrroij.comresearchgate.net For instance, two new quercetin glycosides were isolated from the seeds of Impatiens balsamina. nih.govresearchgate.net

The following table summarizes the primary botanical source of this compound.

Table 1: Natural Source of this compound

Compound Name Plant Species Family
This compound Impatiens balsamina L. Balsaminaceae

Research into the distribution of flavonoids within Impatiens balsamina indicates that these compounds are widespread throughout the plant's organs. While studies may not single out this compound specifically, research on related flavonoids, such as anthocyanins, provides insight into their localization.

In I. balsamina, anthocyanins, which are a class of flavonoids responsible for pigmentation, are found in the vacuoles of epidermal cells. researchgate.net They have been observed in high concentrations in the following parts of the plant:

Petals: The pigment is abundant in the papillate epidermal cells of the flower petals, contributing to their color. researchgate.net

Stems: The nodes of the stem show a higher accumulation of anthocyanin compared to the internodes. researchgate.net

Leaves and Petioles: Anthocyanins are also present in the cells of the leaves and their petioles. researchgate.net

Pedicels: The stalk that supports the flower also contains these flavonoid pigments. researchgate.net

Furthermore, various solvent extracts from the stems of I. balsamina have been shown to contain significant amounts of total flavonoids. nih.gov The flowers, leaves, and seeds are also known to be rich in these compounds. wjbphs.comjocpr.com Two new flavone glycosides, for example, were specifically isolated from the seeds. nih.gov

Varietal and Environmental Influences on Accumulation

The concentration of flavonoids, likely including this compound, in Impatiens species is subject to influence from both genetic and environmental factors.

Studies have shown that the total phenolic and flavonoid content can differ significantly among various species within the Impatiens genus. nih.govresearchgate.net Even within Impatiens balsamina, different cultivars or varieties can exhibit variations in their phytochemical profiles. For example, a study comparing the hydroethanolic extracts of pink and orange flowered varieties of I. balsamina found that the pink variety contained a higher concentration of phenolic compounds, particularly flavonoids and phenolic acids. mdpi.com The diverse flower colors seen in this species, which range from white and pink to red and mauve, are directly related to the presence and relative quantities of different flavonoid pigments like anthocyanins. researchgate.net

External factors also play a role. The specific plant organ harvested, the developmental stage (e.g., time of harvest), and the climatic and cultivation conditions can all affect the accumulation of these secondary metabolites. nih.govresearchgate.net

Ecological Role and Chemotaxonomic Significance

Flavonoids, as a class of compounds, serve several vital functions for the plant. Their role as pigments in the flowers of Impatiens balsamina is crucial for attracting pollinators. researchgate.netnih.gov Additionally, flavonoids are known to protect plant tissues by absorbing harmful UV radiation and acting as antioxidants to scavenge free radicals. researchgate.netnih.gov They can also play a defensive role, inhibiting the growth of bacteria and fungi. nih.govnih.gov

From a chemotaxonomic perspective, the profile of flavonoids and other secondary metabolites is a valuable tool for the classification of plants. nih.govresearchgate.net The specific array of flavonoids present in a plant can serve as a chemical marker. The presence of particular compounds in Impatiens, while others are absent, helps to define its chemical uniqueness and supports its taxonomic placement within the Balsaminaceae family. scielo.br The study of these chemical constituents provides insights that complement morphological data in plant systematics.

Isolation and Purification Methodologies for Calendoflavobioside 5 O Glucoside

Extraction Techniques from Biological Matrices

The initial step in isolating Calendoflavobioside 5-O-glucoside is its extraction from the plant matrix. This process aims to efficiently transfer the target compound from the solid plant material into a liquid solvent phase.

Conventional solvent-based extraction is a widely used method for obtaining flavonoid glycosides. The choice of solvent is critical and is typically based on the polarity of the target compound. For flavonoid glycosides like this compound, polar solvents are generally employed.

Commonly used solvents include:

Methanol (B129727)

Ethanol (B145695) (often in aqueous solutions, e.g., 80% ethanol) nih.gov

Acetone (e.g., 50% acetone) researchgate.net

Water

The extraction process often involves maceration or reflux extraction. For instance, an 80% ethanol extract of a plant source can be prepared, followed by partitioning with different solvents of increasing polarity to achieve a preliminary separation of compounds based on their solubility. nih.gov

Table 1: Comparison of Solvents for Flavonoid Glycoside Extraction

Solvent SystemTarget CompoundsPlant SourceReference
80% EthanolFlavonoid GlycosidesAstragali Complanati Semen nih.gov
50% AcetonePhenolic Compounds, including quercetin (B1663063) derivativesNot specified researchgate.net

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced extraction technologies have been developed. nih.gov These methods often utilize energy sources to facilitate the release of bioactive compounds from the plant matrix.

Advanced techniques applicable to the extraction of flavonoids include:

Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. nih.gov

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and plant material, leading to faster and more efficient extraction. nih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be precisely controlled, allowing for selective extraction. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency. mdpi.commdpi.com

These advanced methods offer significant advantages over traditional techniques, including higher yields, reduced environmental impact, and better preservation of the chemical structure of the extracted compounds. nih.govmdpi.comnih.gov

Chromatographic Separation Strategies

Following extraction, the crude extract containing this compound undergoes several chromatographic steps for purification. Chromatography separates compounds based on their differential interactions with a stationary phase and a mobile phase.

Column chromatography is a fundamental technique for the initial fractionation of the crude extract. The choice of stationary phase is crucial for effective separation.

Polyamide Column Chromatography: Polyamide is particularly effective for separating flavonoids due to the formation of hydrogen bonds between the phenolic hydroxyl groups of the flavonoids and the amide groups of the polyamide resin.

Silica (B1680970) Gel Column Chromatography: Silica gel separates compounds based on their polarity. It is a versatile adsorbent used extensively in the purification of natural products.

Sephadex LH-20: This is a size-exclusion chromatography resin that separates molecules based on their size. It is often used for the purification of flavonoids and other polyphenols, effectively removing smaller or larger impurities. nih.gov

A typical purification scheme might involve initial fractionation on a polyamide or silica gel column, followed by further purification of the resulting fractions on a Sephadex LH-20 column. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound. Its high resolution and sensitivity allow for the separation of closely related compounds.

Preparative and Semi-preparative HPLC: These techniques are used to isolate larger quantities of pure compounds for structural elucidation and bioactivity testing. Reversed-phase (RP) columns, such as C18 columns, are commonly used, with mobile phases typically consisting of a mixture of water (often with a small amount of acid like acetic or phosphoric acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724). nih.govresearchgate.net

Recycle-HPLC: This is a variation of preparative HPLC where the eluent containing the partially separated compounds is recycled back through the column multiple times to improve resolution and achieve complete separation of complex mixtures.

The purity of the isolated compound is typically confirmed by analytical HPLC, where a single, sharp peak indicates a high degree of purity. nih.gov

Table 2: Example of HPLC Conditions for Flavonoid Glycoside Separation

ColumnMobile PhaseDetectionApplicationReference
XUnion C18 (250 mm × 4.6 mm, 5 μm)Gradient of acetonitrile and water210 nmSimultaneous determination of five flavonoid components researchgate.net
YMC-Pack ODS-AMethanol - 0.05% phosphoric acid (isocratic)Not specifiedPurification of flavone (B191248) C-glycosides nih.gov

Medium-Pressure Liquid Chromatography (MPLC) bridges the gap between low-pressure column chromatography and high-pressure HPLC. It offers better resolution and faster separation times than traditional column chromatography and can be used as an intermediate purification step. MPLC is often employed for the fractionation of crude extracts before final purification by preparative HPLC, allowing for the processing of larger sample loads. nih.gov

Counter-Current Chromatography (CCC, HSCCC, HPCCC)

Counter-Current Chromatography (CCC) and its high-speed (HSCCC) and high-performance (HPCCC) variants are liquid-liquid partition chromatography techniques that eliminate the need for a solid support matrix, thereby preventing the irreversible adsorption of samples. nih.govresearchgate.net This method is particularly well-suited for the separation of polar compounds like flavonoid glycosides from complex natural product extracts. nih.gov

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. A suitable two-phase solvent system is crucial for a successful separation. researchgate.net The selection is guided by the partition coefficient (K) of the target compound. For flavonoid glycosides, solvent systems commonly consist of a mixture of non-polar, medium-polar, and polar solvents, such as n-hexane, ethyl acetate (B1210297), methanol, and water. nih.govmdpi.comrsc.org By adjusting the ratios of these solvents, the K value can be optimized for effective resolution.

In a typical HSCCC application for flavonoid glycosides, the crude or semi-purified extract is dissolved in a mixture of the upper and lower phases of the selected solvent system. nih.gov The column is first filled with the stationary phase (either the upper or lower phase), and then the mobile phase is pumped through while the column rotates at high speeds (e.g., 800 rpm). nih.gov This process establishes a hydrodynamic equilibrium, allowing for continuous partitioning and separation of the components. Factors such as flow rate and sample size are optimized to balance separation time with resolution. nih.gov For instance, increasing the flow rate can decrease the separation time but may also reduce the retention of the stationary phase, leading to a loss of peak resolution. nih.gov

Table 1: Example HSCCC Parameters for Flavonoid Glycoside Separation

ParameterConditionReference
Solvent System (v/v/v/v)n-hexane/ethyl acetate/methanol/water (1:10:1:10) nih.gov
Revolution Speed800 rpm nih.gov
Mobile Phase Flow Rate1.0 - 3.0 mL/min nih.gov
Stationary PhaseUpper phase researchgate.net
Mobile PhaseLower phase researchgate.net

Preparative Thin-Layer Chromatography (TLC)

Preparative Thin-Layer Chromatography (TLC) is a solid-liquid adsorption chromatography method used for the purification of small quantities of compounds, typically in the range of 10 to 100 mg. rochester.educhemrxiv.org It is particularly advantageous for separating components of a reaction mixture or natural extracts with very similar retention factors that are difficult to resolve using column chromatography. rochester.educhemrxiv.org

The technique utilizes a glass plate coated with a thick layer (e.g., 250–2000 μm) of a stationary phase, most commonly silica gel. rochester.educhemrxiv.org The sample, dissolved in a volatile solvent, is applied as a thin, continuous line near the bottom of the plate. rochester.edureddit.com The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). As the eluent moves up the plate by capillary action, the components of the sample mixture separate based on their differential affinities for the stationary and mobile phases.

After development, the separated bands are visualized, often under UV light. reddit.com The band corresponding to the target compound is marked, and the silica gel from that zone is carefully scraped off the plate. rochester.eduyoutube.com The desired compound is then recovered by eluting it from the silica with a polar solvent, followed by filtration and solvent evaporation. rochester.educhemrxiv.org

Table 2: General Procedure for Preparative TLC

StepDescriptionReference
Plate PreparationUse of glass-backed plates with a thick silica layer (250-2000 μm). chemrxiv.org
Sample ApplicationDissolve sample (up to 100 mg) in a concentrated solution and apply as a thin horizontal line. rochester.edu
DevelopmentPlace the plate in a chamber with an appropriate solvent system. The desired compound should have an Rf of ~0.25. reddit.com
VisualizationLocate the separated bands using UV visualization or staining a small section. reddit.com
IsolationScrape the silica band of interest from the plate. rochester.edu
ElutionWash the collected silica with a polar solvent (e.g., ethyl acetate) to recover the pure compound. rochester.educhemrxiv.org

Ancillary Purification and Enrichment Techniques

Chelating Agent Applications

Flavonoids, including glycosides, possess structural features that enable them to form chelate complexes with metal ions. lodz.pl This property can be exploited for purification and enrichment. The primary coordination sites in many flavonoids are the 5-hydroxy and 4-carbonyl groups, the 3-hydroxy and 4-carbonyl groups, and adjacent hydroxyl groups on the B-ring. lodz.pl

The ability to chelate metal ions like iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺) can alter the solubility and chromatographic behavior of the flavonoid. lodz.plmdpi.comnih.gov This interaction can be leveraged in purification strategies. For example, immobilization of metal ions on a support can create a selective affinity matrix for flavonoids. By passing an extract through such a column, flavonoids can be selectively retained and later eluted by changing conditions, such as pH or by using a stronger chelating agent, to disrupt the metal-flavonoid complex. Studies have shown that flavonoids like quercetin and rutin (B1680289) are effective iron ion chelators. nih.gov The strength and specificity of this chelation can contribute to their separation from other compounds that lack this property. nih.gov

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) separates molecules based on their net surface charge. youtube.comyoutube.com The charge of a flavonoid is dependent on the pH of the solution due to its acidic hydroxyl groups. This pH-dependent charge allows for separation using IEC. The process involves a stationary phase, or resin, which contains fixed charged groups. youtube.com

There are two main types of IEC:

Anion Exchange: The stationary phase is positively charged and binds negatively charged molecules (anions). youtube.com For a flavonoid glycoside to bind, the pH of the buffer must be above its isoelectric point (pI), ensuring it carries a net negative charge. youtube.com

Cation Exchange: The stationary phase is negatively charged and binds positively charged molecules (cations). youtube.com

In a typical IEC process, a sample is loaded onto an equilibrated column at a specific pH where the target molecule has the desired charge and binds to the resin. youtube.com Unbound molecules are washed away. The bound molecules are then eluted by changing the ionic strength or pH of the mobile phase. youtube.com Increasing the salt concentration of the buffer introduces ions that compete with the bound molecules for the charged sites on the resin, causing the target molecules to elute. youtube.com This technique can provide high resolution when separating molecules with even slight differences in their charge properties. youtube.comresearchgate.net

Activated Charcoal Adsorption

Activated charcoal is a highly porous carbon material with a large specific surface area, making it an effective adsorbent for a wide range of organic molecules, including flavonoids. rsc.orgscispace.com Its adsorption capacity is influenced by factors such as surface area, pore size distribution, and surface functional groups. nih.gov

In the context of flavonoid purification, activated charcoal can be used to enrich flavonoids from crude extracts. The adsorption process is often driven by hydrogen bonding and other non-covalent interactions between the flavonoids and the charcoal surface. After adsorption, the flavonoids can be desorbed by eluting with an appropriate organic solvent or by changing the pH. researchgate.net For instance, elution under alkaline conditions can greatly reduce the adsorption capacity of activated charcoal for flavonoids, facilitating their recovery. researchgate.net

Furthermore, the selectivity of activated charcoal can be enhanced by impregnating it with metal ions (e.g., Mg²⁺, Al³⁺). rsc.orgscispace.com This modification can alter the surface characteristics and improve the selective adsorption and desorption of different types of flavonoids, providing a basis for their separation. rsc.org

Liquid-Liquid Partitioning Methods

Liquid-liquid partitioning is a crucial step in the purification of flavonoid glycosides, including this compound, from crude plant extracts. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The process effectively removes unwanted substances and enriches the extract with the target flavonoids.

Following initial extraction from the plant material, such as the flowers of Calendula officinalis, with a polar solvent like 70% alcohol, the resulting crude extract is concentrated. pnrjournal.com This concentrated extract then undergoes successive partitioning with a series of organic solvents of increasing polarity. pnrjournal.com

A common partitioning scheme involves the sequential use of chloroform (B151607), ethyl acetate, and n-butanol. pnrjournal.com

Chloroform Partitioning: The initial partitioning with chloroform, a nonpolar solvent, serves to remove lipids, chlorophylls, and other nonpolar compounds from the aqueous-alcoholic extract.

Ethyl Acetate Partitioning: The subsequent partitioning of the remaining aqueous phase with ethyl acetate, a solvent of intermediate polarity, is particularly effective for extracting flavonoid glycosides. Studies on Calendula officinalis extracts have shown that the ethyl acetate fraction typically contains the highest concentration and diversity of flavonoid compounds. pnrjournal.com Thin-layer chromatography (TLC) analysis is often used to monitor the separation and confirm the presence of flavonoids in this fraction. pnrjournal.com

n-Butanol Partitioning: Finally, partitioning the remaining aqueous layer with n-butanol can recover more polar glycosides that were not extracted by ethyl acetate.

This systematic fractionation allows for the progressive enrichment of flavonoids, setting the stage for further chromatographic purification to isolate specific compounds like this compound.

The table below outlines a typical liquid-liquid partitioning process for flavonoid enrichment from a Calendula officinalis extract. pnrjournal.com

Partitioning Solvent Purpose Outcome
ChloroformRemoval of nonpolar impurities (e.g., lipids, chlorophylls)Impurities are separated into the chloroform phase.
Ethyl AcetateExtraction of flavonoid glycosides and other medium-polarity compoundsThe ethyl acetate phase is enriched with the highest number of flavonoid compounds.
n-ButanolExtraction of remaining polar flavonoid glycosidesThe n-butanol phase recovers additional polar flavonoids not extracted by ethyl acetate.

Structural Elucidation of Calendoflavobioside 5 O Glucoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Through various NMR experiments, a comprehensive picture of the atomic arrangement within Calendoflavobioside 5-O-glucoside can be constructed.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. Key signals for flavonoid glycosides include those in the aromatic region, which are characteristic of the flavonoid's A and B rings, and signals in the sugar region, which help identify the types of monosaccharides present and their anomeric configurations. For instance, the presence of downfield doublets can be characteristic of specific protons in the flavonoid heterocycle, which helps distinguish it from other flavonoid classes researchgate.net.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the chemical shifts of all carbon atoms. These shifts are indicative of the carbon's hybridization and its bonding environment. Specific resonances can be assigned to the carbonyl carbon (C-4), oxygenated aromatic carbons, and the carbons of the sugar units. The chemical shifts of the anomeric carbons are particularly important for determining the nature of the glycosidic linkages jfda-online.com.

Position¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
2-~164.6
3~6.86 (s)~103.4
4-~182.2
5-~161.4
6~6.46 (d)~99.6
7-~162.7
8~6.85 (d)~95.0
9-~157.2
10-~105.7
1'-~121.3
2'~7.95 (d)~128.9
3'~6.93 (d)~116.2
4'-~161.1
5'~6.93 (d)~116.2
6'~7.95 (d)~128.9
Glc-1''~5.26 (d)~99.4

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. emerypharma.com It is instrumental in tracing the spin systems within the sugar rings and the aromatic rings of the flavonoid aglycone. researchgate.net For example, COSY correlations can confirm the assignments of protons on the B-ring of the flavonoid. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a highly sensitive and definitive method for assigning the carbon signals based on the already assigned proton signals. emerypharma.com Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is essential for connecting the individual spin systems identified by COSY. For instance, it can establish the linkages between the sugar units and the aglycone by showing a correlation between an anomeric proton of a sugar and the carbon of the aglycone to which it is attached. It is also invaluable for assigning quaternary carbons (those without attached protons). emerypharma.com

Through a combined analysis of these 1D and 2D NMR spectra, the complete covalent structure of this compound can be unambiguously determined.

When dealing with natural products that are isolated in very small quantities, obtaining high-quality NMR data can be challenging. The use of a MicroCryoProbe offers a significant advantage in such scenarios. bruker.com This technology enhances sensitivity by cooling the detection coil and preamplifier, which reduces thermal noise. bruker.com This can result in a signal-to-noise ratio enhancement of up to a factor of five compared to a standard room-temperature probe. bruker.com For a given amount of material, this can lead to a substantial reduction in experiment time, making it possible to acquire detailed 1D and 2D NMR spectra from microgram quantities of a sample. bruker.com This capability is crucial for the structural elucidation of rare flavonoid glycosides like this compound.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass and molecular formula of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This precision allows for the determination of the elemental composition and, consequently, the molecular formula of this compound with a high degree of confidence. This is a critical step in confirming the identity of the compound. mdpi.com

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion and the analysis of the resulting fragment ions. This technique provides valuable structural information by revealing how the molecule breaks apart. nih.gov For flavonoid glycosides, a common fragmentation pathway is the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties. ekb.eg The mass difference between the parent ion and the fragment ions corresponds to the mass of the lost sugar units, allowing for their identification.

Further fragmentation of the aglycone provides information about the flavonoid skeleton. Characteristic fragmentation patterns, such as retro-Diels-Alder reactions in the C-ring, can help to identify the type of flavonoid and the substitution pattern on the A and B rings. mdpi.comnih.gov By carefully analyzing the MS/MS spectrum, a detailed picture of the molecule's structure, including the sequence and attachment points of the sugar units, can be assembled.

Precursor Ion (m/z)Fragment Ions (m/z)Neutral Loss (Da)Interpretation
[M-H]⁻[M-H - 162]⁻162Loss of a hexose (B10828440) (e.g., glucose) unit
[M-H - 162]⁻[Aglycone - H]⁻-Formation of the deprotonated aglycone
[Aglycone - H]⁻Various product ions-Fragmentation of the flavonoid skeleton

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule, providing insights into its chromophoric system. For flavonoids, the UV-Vis spectrum typically exhibits two major absorption bands: Band I, corresponding to the B-ring cinnamoyl system, and Band II, related to the A-ring benzoyl system.

Table 2: Expected UV-Vis Absorption Bands for this compound Based on Analogous Compounds

Band Expected λmax Range (nm) Associated Structural Moiety
Band I 350 - 385 B-ring cinnamoyl system
Band II 250 - 270 A-ring benzoyl system

The precise λmax values are influenced by the solvent and the specific glycosylation pattern.

Chiroptical Techniques

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that provides information about the stereochemistry of chiral molecules. For complex flavonoid glycosides with multiple stereocenters, such as those within the sugar moieties, CD spectroscopy can be instrumental in determining the absolute configuration. The technique measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. While CD spectroscopy is a valuable tool for the stereochemical elucidation of flavonoids, specific CD spectral data for this compound has not been reported in the available scientific literature. jocpr.com

Optical Rotation Measurements

Optical rotation is a classical chiroptical technique that measures the rotation of plane-polarized light by a chiral substance. The specific rotation, [α]D, is a characteristic physical property of a chiral compound and depends on its concentration, the path length of the light, the wavelength of the light (typically the sodium D-line at 589 nm), and the temperature. This measurement can help in characterizing and identifying enantiomers. There is no published data on the specific optical rotation of this compound in the reviewed literature.

X-ray Crystallography (if applicable for crystal formation)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise information about bond lengths, bond angles, and stereochemistry. This technique, however, is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be a significant challenge for complex natural products like this compound. To date, there are no reports in the scientific literature of a successful crystal structure determination for this compound.

Computational Chemistry for Structural Confirmation and Prediction

Computational chemistry serves as a powerful complementary tool to experimental techniques for structural elucidation. Methods such as Density Functional Theory (DFT) can be used to calculate and predict the energies of different possible conformations of this compound. These calculations can help in confirming the most stable conformation and understanding the spatial arrangement of the glycosidic linkages. Furthermore, computational methods can be employed to predict spectroscopic data, such as NMR chemical shifts and CD spectra, which can then be compared with experimental data to validate the proposed structure. However, no specific computational studies on this compound have been identified in the surveyed literature.

Biosynthesis and Metabolic Pathways of Calendoflavobioside 5 O Glucoside

General Flavonoid Biosynthetic Pathway Context

The production of all flavonoids, including Calendoflavobioside 5-O-glucoside, initiates from the general phenylpropanoid pathway. nih.gov This foundational pathway sets the stage for the creation of the characteristic C6-C3-C6 flavonoid skeleton. researchgate.net

Early Precursors and Core Flavonoid Scaffold Formation

The journey to synthesizing the core flavonoid scaffold begins with the amino acid phenylalanine, which is derived from the shikimate pathway. nih.govmdpi.com A series of three enzymatic steps, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), converts phenylalanine into p-coumaroyl-CoA. nih.govroyalsocietypublishing.org This molecule serves as a crucial entry point into the flavonoid biosynthesis pathway. nih.gov

The first enzyme specific to flavonoid biosynthesis, chalcone (B49325) synthase (CHS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.comwikipedia.orgnih.gov This reaction forms a chalcone, which possesses the fundamental diphenylpropane (C6-C3-C6) structure that defines flavonoids. researchgate.net Subsequently, the enzyme chalcone isomerase (CHI) facilitates the stereospecific isomerization of the chalcone into a flavanone (B1672756), a key intermediate with a three-ringed structure. wikipedia.orgmdpi.com This flavanone then becomes the substrate for a variety of modifying enzymes that lead to the vast diversity of flavonoid compounds. nih.gov

Table 1: Key Enzymes in Early Flavonoid Biosynthesis

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid. nih.govmdpi.com
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid. mdpi.com
4-coumarate:CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. nih.govmdpi.com
Chalcone synthaseCHSCondenses p-coumaroyl-CoA and malonyl-CoA to form a chalcone. nih.govwikipedia.org
Chalcone isomeraseCHIIsomerizes the chalcone into a flavanone. wikipedia.orgmdpi.com

Branching Pathways leading to Flavonol Glycosides

From the central flavanone intermediate, the biosynthetic pathway diverges into several branches, each leading to a different class of flavonoids. nih.gov The formation of flavonol glycosides, such as this compound, follows a specific branch of this pathway.

Flavanones can be acted upon by flavanone 3-hydroxylase (F3H) to produce dihydroflavonols. nih.gov These dihydroflavonols are pivotal intermediates, serving as precursors for both flavonols and anthocyanins. nih.gov Dihydroflavonols can be further hydroxylated on the B-ring by flavonoid 3'-hydroxylase (F3'H) or flavonoid 3',5'-hydroxylase (F3'5'H), leading to different substitution patterns. nih.govmdpi.com

The conversion of dihydroflavonols to flavonols is catalyzed by flavonol synthase (FLS). nih.gov Once the flavonol aglycone (the non-sugar portion) is synthesized, it undergoes glycosylation, a process where sugar moieties are attached to the flavonoid backbone. nih.gov This glycosylation is a critical step in creating the vast chemical diversity observed in flavonol glycosides. nih.gov The specific sugars attached and their positions on the flavonol skeleton are determined by the activity of various glycosyltransferases, ultimately leading to the formation of specific flavonol glycosides like this compound. nih.gov

Glycosylation Events in Flavonoid Biosynthesis

Glycosylation is a crucial and often final step in flavonoid biosynthesis, significantly impacting the solubility, stability, and biological activity of the resulting compounds. This process involves the attachment of sugar moieties to the flavonoid aglycone.

Role of Glycosyltransferases (GTs) and UDP-Glycosyltransferases

Glycosyltransferases (GTs) are the enzymes responsible for catalyzing the glycosylation of flavonoids. nih.gov A major group of these enzymes involved in flavonoid biosynthesis are the UDP-glycosyltransferases (UGTs), which utilize uridine (B1682114) diphosphate (B83284) (UDP)-activated sugars as donor substrates. The structural diversity of flavonol glycosides is largely a result of the regio- and sugar-selectivity of these UGTs. nih.gov

Enzymatic Specificity for 5-O-Glucosylation (e.g., UDP-glucose:anthocyanidin 5-O-glucosyltransferase activity)

The attachment of a glucose molecule to the 5-hydroxyl group of a flavonoid is a specific enzymatic reaction. While the precise enzyme responsible for the 5-O-glucosylation in the biosynthesis of this compound is not explicitly detailed in the provided context, the specificity of such reactions is well-established in flavonoid biosynthesis. For instance, enzymes like UDP-glucose:anthocyanidin 5-O-glucosyltransferase demonstrate this high degree of specificity, transferring glucose specifically to the 5-position of anthocyanidins. It is the presence and activity of such a specific 5-O-glucosyltransferase that dictates the formation of a 5-O-glucoside.

Sequential Glycosylation Steps and Regiospecificity

The biosynthesis of a diglycoside like this compound, which contains two sugar molecules, involves sequential glycosylation steps. The order and position of these sugar attachments are highly controlled by the regiospecificity of the involved glycosyltransferases. This means that specific enzymes catalyze the addition of a sugar to a particular hydroxyl group on the flavonoid backbone.

The formation of complex flavonol glycosides often involves a series of UGTs, each with a distinct function. For example, one UGT might add the first sugar to the 3-position of the flavonol, and a second UGT would then attach another sugar to a different position, such as the 5-position, or to the first sugar itself. This sequential and regiospecific action of glycosyltransferases is fundamental to building the diverse and complex structures of flavonoid glycosides found in nature.

Molecular and Genetic Regulation of Biosynthesis

The production of this compound is a sophisticated process that begins with the general flavonoid biosynthetic pathway and culminates in a series of specific glycosylation events. The molecular and genetic regulation of this pathway is a key area of research, as it holds the potential to unlock methods for controlled and enhanced synthesis of this valuable compound.

Identification and Characterization of Biosynthetic Genes

The journey to produce this compound starts with the synthesis of its aglycone backbone, an isorhamnetin (B1672294) molecule. This process involves a series of enzymes encoded by a well-characterized set of genes common to the flavonoid pathway. These include chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS).

The defining steps, however, are the subsequent glycosylations. These reactions are catalyzed by a large and diverse family of enzymes known as UDP-glycosyltransferases (UGTs). Identifying the specific UGTs responsible for the attachment of the calendoflavobioside moiety (a diglycoside) and the final 5-O-glucose has been a focus of scientific inquiry.

Research in the Asteraceae family, to which Calendula belongs, has begun to illuminate the genetic basis of these specific glycosylation steps. For instance, studies in other Asteraceae species have led to the identification of flavonoid 3-O-glucosyltransferase (3GT) genes. nih.gov These enzymes are crucial for the initial glycosylation at the 3-hydroxyl position of the flavonol ring, a prerequisite for the formation of more complex glycosides.

The formation of the "calendoflavobioside" structure likely involves at least two distinct UGTs. The first would attach a sugar moiety to the 3-O-position of the isorhamnetin aglycone. A second UGT, a glycoside glycosyltransferase (GGT), would then add the second sugar to the first, creating the diglycoside. The final step, the glucosylation at the 5-O-position, is catalyzed by a flavonoid 5-O-glucosyltransferase (5GT). The identification of a gene encoding a flavonoid 5-O-glucosyltransferase in rice highlights the existence of enzymes with this specific positional activity. nih.gov

While the complete set of genes for this compound biosynthesis in Calendula officinalis has not been fully elucidated, the identification of various isorhamnetin glycosides in the plant provides strong evidence for the presence and activity of these specialized UGTs. researchgate.netpopline.org

Table 1: Key Enzyme Classes in this compound Biosynthesis

Enzyme ClassFunctionGene Abbreviation
Chalcone SynthaseCatalyzes the first committed step in flavonoid biosynthesis.CHS
Chalcone IsomeraseIsomerizes chalcone to a flavanone.CHI
Flavanone 3-HydroxylaseHydroxylates the flavanone at the 3-position.F3H
Flavonoid 3'-HydroxylaseHydroxylates the B-ring of the flavonoid.F3'H
Flavonol SynthaseConverts dihydroflavonols to flavonols.FLS
Flavonoid 3-O-GlycosyltransferaseAttaches a sugar to the 3-hydroxyl group of the flavonol.3GT
Glycoside GlycosyltransferaseAttaches a second sugar to an existing sugar moiety.GGT
Flavonoid 5-O-GlucosyltransferaseAttaches a glucose to the 5-hydroxyl group of the flavonoid.5GT

Transcriptional Control and Enzyme Expression

The expression of the biosynthetic genes for this compound is tightly regulated at the transcriptional level. This control is orchestrated by a complex network of transcription factors (TFs) that bind to specific promoter regions of the biosynthetic genes, thereby activating or repressing their expression.

Key families of transcription factors involved in regulating the flavonoid pathway include MYB, bHLH, and WD40-repeat proteins. These TFs often work in concert, forming a regulatory complex that fine-tunes the expression of the structural genes. For example, the overexpression of the AtMYB12 transcription factor from Arabidopsis thaliana in licorice hairy roots led to a significant increase in the production of total flavonoids. nih.gov

The expression of these regulatory and biosynthetic genes can be influenced by various developmental cues and environmental stimuli, such as light, hormones, and stress. This intricate regulatory network ensures that the production of flavonoids like this compound is optimized for the plant's needs at any given time.

Metabolic Engineering Approaches for Enhanced Production

The elucidation of the biosynthetic pathway and its genetic regulation opens up exciting possibilities for enhancing the production of this compound through metabolic engineering. This field aims to modify the metabolic pathways of organisms, such as plants or microorganisms, to increase the yield of desired compounds.

One promising strategy is the overexpression of key biosynthetic genes. For instance, the introduction and overexpression of a flavonoid-3-O-glucosyltransferase gene in Saussurea involucrata resulted in a more than two-fold increase in total flavonoid content in transgenic callus cultures. nih.gov This approach could be applied to Calendula officinalis to boost the production of its specific flavonol glycosides.

Another powerful technique is the use of transcription factors as master switches to upregulate the entire pathway. By overexpressing a key regulatory gene, it is possible to simultaneously enhance the expression of multiple biosynthetic genes, leading to a significant increase in the final product. nih.gov

Furthermore, microbial hosts like Escherichia coli and Saccharomyces cerevisiae are being explored as "cell factories" for the production of plant-derived flavonoids. frontiersin.org By introducing the entire biosynthetic pathway for this compound into these microorganisms, it may be possible to achieve high-yield, scalable, and cost-effective production. This approach, known as heterologous production, has been successfully used for other complex flavonoids. nih.gov

Mechanistic Investigations of Calendoflavobioside 5 O Glucoside Biological Activity

In Vitro Mechanistic Studies

In vitro mechanistic studies offer a foundational understanding of the biological activities of a compound by isolating and examining its effects in a controlled laboratory setting. For Calendoflavobioside 5-O-glucoside and related flavonoid glycosides, these studies primarily focus on their interactions with specific enzymes and their capacity to neutralize harmful free radicals.

Enzyme Inhibition Mechanisms

Flavonoid glycosides, including those structurally related to this compound, have been identified as inhibitors of several key enzymes involved in human health and disease. The nature of this inhibition, whether competitive, non-competitive, or mixed, provides insight into the compound's mode of action at a molecular level.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit. mdpi.com While direct studies on this compound are limited, research on extracts from Calendula officinalis (Marigold), a known source of related flavonoids, has demonstrated anti-acetylcholinesterase activity. nih.gov

The inhibitory action of flavonoids against AChE is often attributed to their ability to bind to the active site of the enzyme. mdpi.com Molecular docking studies with related flavonoids, such as kaempferol (B1673270), show binding to residues at both the catalytic active site and the peripheral anionic site (PAS) of AChE, which can enhance inhibitory potency. mdpi.com An analysis of Calendula officinalis flowers identified several isorhamnetin (B1672294) and quercetin (B1663063) glycosides as potential anti-acetylcholinesterase agents. nih.gov The total flavonoid content of the extract, dominated by isorhamnetin derivatives, was significant. nih.gov Specifically, compounds like typhaneoside, narcissin, manghaslin, and calendoflavobioside were the most prevalent flavonoids. nih.gov Although the specific mechanism for this compound is not detailed, the activity of these structurally similar compounds suggests a potential for interaction with the AChE enzyme.

Compound/ExtractTarget EnzymeIC50 ValueSource
TectochrysinAcetylcholinesterase (AChE)33.69 ± 2.80 μM nih.gov
GalanginButyrylcholinesterase (BChE)82.21 ± 2.70 μM nih.gov
GinkgetinAcetylcholinesterase (AChE)3.2 mM nih.gov
KolaflavanoneButyrylcholinesterase (BChE)3.6 mM nih.gov

This table presents IC50 values for various flavonoids against cholinesterase enzymes to provide context for potential activity.

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. youtube.comnih.gov Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. nih.govnih.gov This makes α-glucosidase inhibitors a valuable therapeutic target for managing type 2 diabetes. nih.govnih.gov

Extracts from Calendula officinalis and its constituent isorhamnetin glycosides have demonstrated significant α-glucosidase inhibitory activity. encyclopedia.pubnih.gov Studies on isorhamnetin-3-O-glucoside, a closely related compound, showed it inhibits α-glucosidase. researchgate.netmdpi.com The mechanism for many flavonoid-based inhibitors is competitive, where the inhibitor molecule competes with the natural substrate for binding to the enzyme's active site. youtube.com However, mixed-type inhibition has also been observed for some natural extracts. nih.gov For example, enzyme kinetics studies revealed that some anthocyanins act as mixed-type inhibitors of α-glucosidase. nih.gov The inhibitory action of isorhamnetin-containing samples has been shown to be potent, in some cases more so than the standard drug acarbose. researchgate.net

Compound/ExtractTarget EnzymeIC50 ValueSource
Isorhamnetinα-glucosidase15.97 µg/ml researchgate.net
Acarbose (standard)α-glucosidase18.11 µg/ml researchgate.net
Quercetinα-glucosidase29.47 ± 3.36 μM researchgate.net
Microctis Folium Extractα-glucosidase61.30 μg/mL nih.gov
Isorhamnetin 3-O-neohesperidosideXanthine (B1682287) Oxidase48.75 μg/mL caymanchem.commedchemexpress.com

This table showcases the inhibitory concentrations of various flavonoid compounds and extracts against α-glucosidase and other enzymes.

Beyond AChE and α-glucosidase, flavonoid glycosides from Calendula officinalis and other sources interact with a range of other enzymes. Isorhamnetin glycosides isolated from C. officinalis flowers were found to inhibit lipoxygenase, an enzyme involved in inflammatory pathways. popline.org The degree of inhibition was related to the complexity of the sugar moiety attached to the flavonoid. popline.org

Isorhamnetin 3-O-neohesperidoside (also known as Calendoflavoside) has been shown to inhibit xanthine oxidase with an IC50 value of 48.75 μg/mL. caymanchem.commedchemexpress.com Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, and its inhibition is a strategy for treating gout. Furthermore, isorhamnetin-3-O-glucoside has been found to inhibit lipase (B570770), an enzyme responsible for breaking down dietary fats. medchemexpress.com This inhibition of lipase is concentration-dependent and points to another potential mechanism for metabolic regulation. medchemexpress.com

Antioxidant Mechanisms

Antioxidants protect cells from damage caused by unstable molecules known as free radicals. semanticscholar.org Flavonoids are well-known for their antioxidant properties, which are largely due to their chemical structure, particularly the arrangement of hydroxyl groups on their aromatic rings. mdpi.com

The antioxidant activity of compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. researchgate.net In these assays, an antioxidant molecule donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), thus neutralizing it and causing a color change that can be measured spectrophotometrically. yyu.edu.tr

Isorhamnetin and its glycosides have demonstrated significant radical scavenging activity in these assays. nih.gov For instance, Isorhamnetin 3-O-neohesperidoside effectively scavenges superoxide (B77818) radicals and ABTS free radicals. caymanchem.commedchemexpress.com The ability of flavonoids to scavenge radicals is linked to the presence of phenolic hydrogens and their capacity to stabilize the resulting phenoxyl radical through electron delocalization. mdpi.com Studies on various plant extracts rich in these compounds confirm their potent antioxidant effects. semanticscholar.orgnih.gov The scavenging activity is often dose-dependent, with higher concentrations of the flavonoid resulting in greater neutralization of free radicals. medchemexpress.com

Compound/ExtractAssayIC50 Value / ActivitySource
Isorhamnetin 3-O-neohesperidosideSuperoxide Scavenging30 µg/ml caymanchem.com
Isorhamnetin 3-O-neohesperidosideABTS Scavenging0.06 mg/mL medchemexpress.com
Teucrium chamaedrys InfusionDPPH Scavenging1.9 mg/mL nih.gov
Hyophorbe lagenicaulis 60% Ethanolic ExtractDPPH Scavenging43.11 ± 0.96 μg/mL researchgate.net

This table provides data on the radical scavenging capabilities of related flavonoid compounds and extracts.

Inhibition of Lipid Peroxidation and Hemolysis

Oxidative stress is a key factor in the development of numerous pathologies. Flavonoids, including isorhamnetin—the aglycone of this compound—are recognized for their potent antioxidant capabilities.

Lipid Peroxidation: Isorhamnetin has demonstrated notable antioxidant activity, including the ability to inhibit lipid peroxidation nih.gov. This process, where free radicals attack lipids in cell membranes, leads to cellular damage. By neutralizing these reactive oxygen species, isorhamnetin helps protect the structural integrity of cell membranes.

Hemolysis: The protective effects of flavonoids also extend to red blood cells. While direct data on isorhamnetin's effect on hemolysis is not extensively detailed in the reviewed literature, related flavonoids like kaempferol and quercetin have been shown to inhibit free radical-induced hemolysis in a dose-dependent manner nih.gov. For instance, at a concentration of 10 μg/mL, kaempferol and quercetin inhibited hemolysis by 26.9% and 35.5%, respectively nih.gov. This suggests that isorhamnetin likely shares this protective capacity against oxidative damage to red blood cells.

Anti-inflammatory Pathway Modulation

This compound's potential anti-inflammatory effects are likely mediated through the complex regulation of several key signaling pathways and the inhibition of inflammatory molecule production.

Regulation of Signaling Pathways (e.g., NF-κB, JAK/STAT3)

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Studies on isorhamnetin reveal its capacity to suppress this pathway. Isorhamnetin has been shown to inhibit NF-κB signaling activity, thereby decreasing the production of downstream inflammatory mediators nih.govnih.gov. This action involves preventing the phosphorylation of key proteins in the pathway, which is a critical step for its activation nih.govnih.gov. By blocking NF-κB, isorhamnetin effectively downregulates the expression of genes involved in the inflammatory response nih.gov.

JAK/STAT3 Pathway: The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is another crucial cascade in cytokine signaling and inflammation nih.gov. Research has identified that isorhamnetin can inhibit the STAT3 signaling pathway. Specifically, it has been found to suppress the EGFR-STAT3-PD-L1 signaling axis in cancer cells, identifying the cell membrane receptor EGFR as a direct target. This indicates a sophisticated mechanism for modulating immune responses and cellular proliferation.

Modulation of Inflammasome Activation (e.g., NLRP3)

Inflammasomes are multiprotein complexes that trigger the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). The NLRP3 inflammasome is particularly well-characterized and implicated in numerous inflammatory diseases. Research demonstrates that isorhamnetin can selectively inhibit the activation of the NLRP3 inflammasome. This inhibitory action prevents the subsequent secretion of IL-1β, a potent inflammatory cytokine, thereby dampening the inflammatory cascade.

Inhibition of Inflammatory Mediator Production (e.g., nitric oxide)

A key indicator of inflammation is the overproduction of mediators like nitric oxide (NO). Isorhamnetin and its glycosides have proven to be effective inhibitors of NO production. In studies using lipopolysaccharide-stimulated macrophage cells, isorhamnetin glycosides significantly suppressed NO production, in some cases more potently than the aglycone itself. For example, the diglycoside isorhamnetin-glucosyl-rhamnoside (IGR) showed a strong, dose-dependent inhibition of NO production, highlighting the influence of the attached sugar moieties on biological activity.

Table 1: Inhibition of Nitric Oxide (NO) Production by Isorhamnetin and its Glycosides

Compound Concentration (ng IsoEq/mL) % NO Inhibition
Isorhamnetin 25 39.8 ± 4.5
50 45.3 ± 4.1
125 55.1 ± 6.2
Isorhamnetin-glucosyl-rhamnoside (IGR) 25 58.2 ± 3.9
50 62.5 ± 4.2
125 68.7 ± 5.0
Isorhamnetin-glucosyl-pentoside (IGP) 25 51.7 ± 5.1
50 55.4 ± 3.8
125 60.3 ± 4.7

Data derived from studies on lipopolysaccharide-stimulated RAW 264.7 macrophage cells.

Antimicrobial Mechanisms of Action

Bacterial Membrane Integrity Disruption

The antimicrobial properties of many flavonoids are attributed to their ability to compromise the structural and functional integrity of bacterial membranes. While specific studies on this compound are pending, research on isorhamnetin suggests it possesses antifungal properties, possibly by disrupting the permeability of the fungal cytoplasmic membrane nih.gov. This mechanism, common among antimicrobial peptides and flavonoids, involves interaction with the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis nih.gov. The interaction often begins with electrostatic attraction to the negatively charged bacterial surface, followed by insertion into the lipid bilayer, which disrupts its organization and barrier function.

Inhibition of Microbial Enzyme Systems

Extracts from Impatiens balsamina, the plant from which this compound is isolated, have demonstrated notable antimicrobial properties. nih.govepa.govrroij.com Various solvent extracts of the plant's stems and leaves have shown inhibitory activity against a range of bacteria and fungi. nih.govnih.gov The antimicrobial effects of plant extracts are often attributed to their phenolic and flavonoid content. nih.gov These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential microbial enzymes.

Ethanol (B145695) extracts of Impatiens balsamina leaves have exhibited strong antimicrobial activity against Candida albicans and Clostridium perfringens. nih.gov While the precise enzymatic targets of this compound are not yet identified, flavonoids are known to inhibit microbial enzymes such as DNA gyrase, cellulase (B1617823), and others involved in microbial metabolism and pathogenesis. The antimicrobial activity of Impatiens balsamina extracts against various pathogens suggests that its constituent flavonoids, potentially including this compound, may contribute to this effect by targeting key microbial enzyme systems. epa.gov

Table 1: Antimicrobial Activity of Impatiens balsamina Extracts

Extract SourceTested MicroorganismsObserved EffectReference
StemsBacteria and FungiGood antimicrobial, especially antifungal, activity. nih.gov
Leaves (Ethanol)Candida albicans, Clostridium perfringens, Vibrio parahaemolyticus, Bacillus cereus, Staphylococcus aureus, Salmonella typhimurium, Listeria monocytogenes, Escherichia coliStrong to moderate inhibitory activity against tested strains. nih.gov
Various SolventsShigella boydii, Candida albicans, Cryptococcus neoformans, Proteus vulgaris, Staphylococcus aureusHigh to moderate susceptibility of pathogens to the extracts. epa.gov

Cellular Mechanisms in Disease Models (e.g., cancer cell studies focusing on mechanisms)

Extracts from Impatiens balsamina have been shown to possess anti-tumor properties. researchgate.netnih.govresearchgate.netnih.govdoaj.orgijrap.net For instance, ethanol and chloroform (B151607) extracts of the leaves demonstrated anti-tumor activity against the human hepatocellular carcinoma cell line HepG2. nih.govnih.govdoaj.org Further investigation led to the isolation of 2-methoxy-1,4-naphthoquinone (B1202248) as an active anti-tumor component. nih.govnih.govdoaj.org

Flavonoids, as a class of compounds, are known to exert anticancer effects through various cellular mechanisms. These include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. researchgate.net Studies on ethyl acetate (B1210297) extracts of Impatiens balsamina have shown inhibitory effects on human prostate cancer cells, with potential molecular mechanisms involving the downregulation of NF-κB, Bcl-2, p-Stat3, p-JNK, and p-Akt expression. researchgate.net

While direct studies on this compound are not available, research on structurally similar flavonol glycosides like those of isorhamnetin and kaempferol provides insights into potential mechanisms. mdpi.comnih.gov These compounds have been shown to modulate signaling pathways such as the PI3K/Akt pathway, which is crucial in cell proliferation and survival. nih.gov For example, kaempferol can inhibit hepatic gluconeogenesis by increasing Akt activity. nih.gov It is plausible that this compound may share similar mechanisms of action in cancer cells, although this requires direct experimental verification.

In Vivo Mechanistic Studies in Animal Models

Selection and Utilization of Animal Models for Specific Biological Processes (e.g., models for inflammation, metabolic disorders)

Animal models are crucial for investigating the in vivo efficacy and mechanisms of action of natural compounds. For studying the biological activities of compounds from Impatiens balsamina, rodent models of inflammation and pain have been employed. For example, the carrageenan-induced paw edema model in rats is a standard method for evaluating anti-inflammatory activity. saspublishers.com This model was used to demonstrate the anti-inflammatory effects of ethanol and water extracts of Impatiens balsamina roots and stems. saspublishers.com

Similarly, the acetic acid-induced writhing test and the hot plate test in rodents are common models for assessing analgesic properties. nih.gov These models were utilized to show the analgesic effects of a methanolic root extract of Impatiens rothii, a related species. nih.gov For investigating potential anti-diabetic effects of related flavonol glycosides, streptozotocin/high-fat diet-induced diabetic rat models have been used to study the effects on insulin (B600854) resistance and glucose metabolism. nih.gov

Given the observed anti-inflammatory and anti-tumor activities of Impatiens balsamina extracts, appropriate animal models for future studies on this compound could include xenograft models for cancer research and various induced inflammation models.

Assessment of Biological Activity in Animal Systems (e.g., quantification of efficacy biomarkers, protein expression levels)

In animal studies, the biological activity of plant extracts and their components is assessed by measuring various biomarkers. For instance, in the carrageenan-induced paw edema model, the reduction in paw volume is a key indicator of anti-inflammatory efficacy. saspublishers.com

Molecular biomarkers are also crucial for understanding the mechanisms of action. Studies on related flavonol glycosides have quantified changes in the expression levels of key proteins. For example, isorhamnetin has been shown to modulate the insulin signaling pathway in diabetic rats by affecting the expression of related genes. nih.gov In cancer models, the expression of proteins involved in apoptosis (e.g., Bcl-2) and cell signaling (e.g., p-Akt, NF-κB) are often measured to elucidate the compound's mechanism. researchgate.net

Table 2: In Vivo Assessment of Biological Activity of Impatiens Extracts and Related Flavonoids

Compound/ExtractAnimal ModelAssessed Biomarkers/EffectsReference
Impatiens balsamina root and stem extractsCarrageenan-induced paw edema in ratsReduction in paw volume saspublishers.com
Impatiens rothii root extractAcetic acid-induced writhing in rodentsReduction in the number of writhes nih.gov
IsorhamnetinStreptozotocin/high-fat diet-induced diabetic ratsRegulation of insulin signaling pathway-related gene expression nih.gov
Impatiens balsamina extractsDalton's ascites lymphoma in miceIncreased life span, decreased cancer cell number ijrap.net

Currently, there is no specific pharmacokinetic or pharmacodynamic data available for this compound. However, studies on related compounds can offer some predictions. For instance, the pharmacokinetics of kaempferide (B1673269), a methoxy (B1213986) derivative of kaempferol, have been studied in rats. nih.gov After oral administration, kaempferide reached its maximum plasma concentration in approximately 1.5 hours and showed good bioavailability. nih.gov

The glycosylation of flavonoids is known to significantly influence their absorption and metabolism. Often, flavonoid glycosides are hydrolyzed by intestinal microbiota to their aglycone form before absorption. acs.org A study on isorhamnetin 3-O-glucoside demonstrated that it is metabolized by human intestinal flora to its aglycone, isorhamnetin, and further to kaempferol. acs.org This biotransformation is critical as the biological activities and bioavailability of the aglycones are often higher than their glycoside counterparts. acs.org Therefore, it is likely that the in vivo effects of this compound are mediated, at least in part, by its aglycone and other metabolites.

Specific biodistribution studies for this compound have not been reported. The distribution of a compound in various tissues is a key aspect of understanding its potential therapeutic effects and target organs. For related compounds like kaempferide, it has been noted to have widespread distribution in rats. nih.gov

The biodistribution of flavonoid glycosides is complex and influenced by their metabolism. The metabolites produced by the gut microbiota can be absorbed and distributed throughout the body, potentially reaching target tissues where they exert their biological effects. Further research is needed to determine the tissue distribution of this compound and its metabolites to identify its primary sites of action in vivo.

Translational Relevance and Limitations of Animal Models

The journey of a potential therapeutic compound from laboratory discovery to clinical application is fraught with challenges, a primary one being the translation of preclinical findings from animal models to human subjects. While animal models are a cornerstone of modern biomedical research, providing invaluable insights into the biological activities of novel compounds, their predictive value for human outcomes is a subject of intense scrutiny and debate. osf.ionih.gov This is particularly relevant for naturally derived compounds like this compound, where understanding the limitations of animal studies is crucial for realistic therapeutic development.

A significant issue in preclinical research is the high failure rate when moving from animal studies to human clinical trials. osf.io It has been estimated that only a small fraction of findings from animal studies successfully translate to human applications. nih.govresearchgate.net This phenomenon, often termed "Lost in Translation," stems from a variety of factors that create a gap between preclinical and clinical research methodologies and outcomes. osf.ioresearchgate.net The failure of drugs that show promise in preclinical animal trials but subsequently fail in human testing highlights the inherent limitations of these models for clinical translation. nih.gov

Several core reasons contribute to this translational gap. A major factor is the significant physiological and genetic differences between humans and commonly used animal models. osf.ioresearchgate.net These differences can manifest in variations in metabolism, immune responses, and the fundamental progression of diseases, making it challenging to directly extrapolate findings. researchgate.net For instance, research has highlighted numerous "breakthroughs" in treating conditions like diabetes in mouse models that never materialized in human medicine. researchgate.net

The complexities of translating animal research are magnified by issues such as poor experimental design, inadequate statistical power, and a lack of reproducibility in preclinical studies. osf.ioresearchgate.net These methodological shortcomings can lead to inconclusive or misleading results, further complicating the decision to advance a compound to human trials. nih.gov

Table 1: Key Challenges in Translating Animal Research to Human Clinical Trials

Challenge Category Specific Limitation Potential Impact on Research Outcomes
Biological Differences Genetic and physiological variations between species. osf.ioresearchgate.net Altered metabolic pathways, bioavailability, and efficacy of the compound.
Differences in immune system responses. researchgate.net Inaccurate prediction of immunomodulatory effects in humans.
Divergent disease pathogenesis. researchgate.net The animal model may not accurately mimic the human disease state.
Methodological Issues Small sample sizes in animal studies. nih.gov Inconclusive results and low statistical power.
Lack of standardized research protocols. researchgate.net Difficulty in reproducing and validating findings across different labs.
Inappropriate statistical analysis. osf.io Misinterpretation of data and drawing incorrect conclusions.
Resource & Logistical Hurdles Lack of financial and human capacity. researchgate.netnih.gov Inability to conduct comprehensive, large-scale preclinical studies.
Inadequate research infrastructure. researchgate.netnih.gov Limitations on the types of experiments and analyses that can be performed.

For flavonoid glycosides such as this compound, specific metabolic differences between species are a critical limitation. In humans and animals, flavonoid glycosides must typically be hydrolyzed by intestinal enzymes into their aglycone form to be absorbed. nih.gov The composition and activity of gut microbiota, which play a crucial role in this process, can vary significantly between species. nih.gov

Furthermore, once absorbed, flavonoids undergo extensive metabolism in the liver, where they are modified through processes like glucuronidation and sulfation. nih.gov The specific enzymes and metabolic pathways involved can differ between, for example, a rodent model and a human, leading to different metabolites with potentially different biological activities. nih.gov This means that the form and concentration of the active compound reaching target tissues in an animal model might not reflect what occurs in the human body.

Table 2: Conceptual Metabolic Differences of Flavonoid Glycosides in Animal Models vs. Humans

Metabolic Stage Typical Animal Model (e.g., Rodent) Human Implication for Translational Relevance
Intestinal Hydrolysis Dependent on rodent-specific gut microbiota and enzymatic activity. Dependent on human gut microbiota (e.g., β-glucosidases). nih.gov The rate and extent of aglycone formation, and thus potential for absorption, may differ significantly.
Phase I Metabolism May involve different cytochrome P450 enzyme profiles. Involves specific human cytochrome P450 enzymes. Could lead to the formation of different intermediate metabolites.
Phase II Conjugation Predominant sulfation pathways in some species. Glucuronidation is often a major pathway. nih.gov The resulting conjugated metabolites and their circulation times can vary, affecting bioactivity.
Bioavailability Can be influenced by shorter gastrointestinal transit times. Longer transit times may allow for more extensive microbial metabolism in the colon. nih.gov Direct extrapolation of pharmacokinetic data from animals to humans is unreliable.

Therefore, it is not possible to provide in-depth information on the following requested topics for this compound:

Advanced Analytical Chemistry of Calendoflavobioside 5 O Glucoside

Derivatization Strategies for Enhanced Analytical Performance

Increasing Volatility for Gas Chromatography (GC)

Further research on this specific flavonoid glycoside is needed to establish and publish the detailed analytical chemistry protocols requested.

Enhancing Detector Response in Liquid Chromatography (LC)

In the analysis of complex flavonoid glycosides like Calendoflavobioside 5-O-glucoside, achieving a robust and sensitive detector response is paramount for accurate quantification, especially at low concentrations. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is a powerful tool for this purpose. mdpi.comnih.gov The optimization of several parameters is crucial to enhance the signal intensity of the target analyte.

Mobile Phase Composition: The choice of mobile phase significantly influences the ionization efficiency of flavonoid O-glycosides. An acidified mobile phase is commonly employed to improve chromatographic peak shape and enhance the ESI response. nih.gov The addition of a small percentage of a weak organic acid, such as formic acid or acetic acid, to the water and organic solvent (typically acetonitrile (B52724) or methanol) mixture helps to promote the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For flavonoid glycosides, the negative ion mode often provides a more sensitive and selective response. nih.govresearchgate.net

Ionization Source Parameters: Fine-tuning the ESI source parameters is critical for maximizing the ion yield of this compound. These parameters include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and ion source temperature. In-source fragmentation, which can be induced by a higher cone or declustering voltage, can be strategically used to generate characteristic fragment ions, a technique sometimes referred to as pseudo-MS³. mdpi.com

Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is the preferred method. In this approach, the precursor ion (the deprotonated molecule of this compound) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are then detected in the second mass analyzer. This technique, particularly in the Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and allows for the accurate quantification of the target compound even in complex matrices. mdpi.comnih.gov The selection of specific precursor-to-product ion transitions is key to the high selectivity of the MRM method.

Below is an interactive data table showcasing typical LC-MS/MS parameters that could be optimized for the analysis of this compound, based on established methods for similar flavonoid glycosides.

ParameterValuePurpose
Chromatographic Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Separation of flavonoids based on polarity.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for ionization and aids in separation.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting less polar compounds.
Flow Rate 0.3 mL/minOptimal for analytical-scale columns.
Ionization Mode Negative Electrospray Ionization (ESI-)Generally provides higher sensitivity for flavonoids.
Capillary Voltage -3.5 kVOptimizes the spray and ion formation.
Drying Gas Temperature 350 °CFacilitates solvent evaporation.
Drying Gas Flow 10 L/minAssists in desolvation of ions.
Nebulizer Pressure 45 psiControls the formation of the aerosol.
Precursor Ion (m/z) [To be determined for this compound]The deprotonated molecule of the target compound.
Product Ions (m/z) [To be determined for this compound]Specific fragments used for quantification and confirmation.
Collision Energy (eV) [To be optimized]Energy required to induce fragmentation of the precursor ion.

Application of Reference Standards and Quality Assurance in Analysis

The use of well-characterized reference standards is fundamental to the accurate quantification of this compound and for ensuring the quality and reliability of analytical data. nih.govresearchgate.net A reference standard is a highly purified compound against which the analyte in a sample is compared.

Certified Reference Materials (CRMs): For the highest level of accuracy, Certified Reference Materials (CRMs) are employed. The synthesis and certification of a complex glycoside like this compound is a meticulous process. nih.gov The purity of a CRM is typically assigned using a mass balance approach, which involves the independent determination of the main component and all significant impurities (e.g., related structures, residual solvents, water content, and non-volatile inorganic impurities).

Method Validation: Any analytical method used for the quantification of this compound must be thoroughly validated to ensure its performance is suitable for the intended purpose. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following interactive table outlines the typical quality assurance parameters and their acceptable limits for a validated LC-MS/MS method for flavonoid quantification.

Validation ParameterTypical Acceptance Criteria
Correlation Coefficient (r²) > 0.99 for the calibration curve.
Accuracy (% Recovery) 80-120%
Precision (RSD%) < 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

Chemical and Enzymatic Transformations of Calendoflavobioside 5 O Glucoside

Enzymatic Modifications

Enzymes offer a powerful and highly specific tool for modifying complex molecules like Calendoflavobioside 5-O-glucoside. Their use in green chemistry is expanding due to their ability to catalyze reactions with high regio- and stereoselectivity under mild conditions. nih.govnih.gov

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov This process, known as deglycosylation, can be used to selectively remove sugar moieties from flavonoid glycosides. nih.govnih.gov The removal of sugar units can impact the bioavailability and antioxidant activity of the flavonoid aglycone. researchgate.net

β-Glucosidases (EC 3.2.1.21): These enzymes specifically cleave β-glucosidic linkages, releasing β-D-glucose from the non-reducing end of a glycoside. nih.govnih.gov In the context of a compound like this compound, a β-glucosidase could potentially hydrolyze the 5-O-glucoside bond. The deglycosylation of flavonoid glycosides is often associated with an increase in antioxidant properties. nih.gov

Hydrolysis Process: The enzymatic hydrolysis of flavonoid glycosides is typically conducted in aqueous buffer solutions, sometimes with the addition of co-solvents to improve the solubility of the substrate. nih.gov The reaction involves the cleavage of the glycosidic bond, yielding the aglycone and the corresponding sugar. The deglycosylation of O-linked sugars can be performed by various enzymes, including lactase-phlorizin hydrolase and β-glucosidase. researchgate.net

A variety of enzymes are utilized for the hydrolysis of flavonoid glycosides, with snailase, a commercial enzyme mixture, showing high efficacy across a broad range of flavonoids. frontiersin.org Other enzymes like pectinase (B1165727), cellulase (B1617823), and β-glucosidase are also employed for this purpose. frontiersin.org The choice of enzyme and reaction conditions (pH, temperature, time) are critical factors for successful hydrolysis. frontiersin.org

Table 1: Enzymes Used in Flavonoid Glycoside Hydrolysis

Enzyme Source/Type Application Reference
Snailase Commercial enzyme mix Hydrolysis of various flavonoid glycosides frontiersin.org
Pectinase Microbial Hydrolysis of flavonoid glycosides from bergamot peel frontiersin.org
Cellulase Microbial Hydrolysis of flavonol glycosides from cactus pear fruits frontiersin.org
β-Glucosidase Microbial, Plant Deglycosylation of flavonoids from various plant extracts nih.govfrontiersin.org
Lactase-phlorizin hydrolase Host enzyme Cleavage of O-linked sugars in the small intestine researchgate.net

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar to an acceptor molecule. nih.gov This process, known as glycosylation, is nature's primary method for synthesizing glycosides. nih.govacs.org

Mechanism: GTs, particularly UDP-dependent glycosyltransferases (UGTs), utilize nucleotide sugars (e.g., UDP-glucose) as donors to glycosylate a wide range of acceptor molecules, including flavonoids. nih.govnih.gov The reaction is highly specific, resulting in defined regio- and stereoselectivity, which is challenging to achieve through chemical synthesis. nih.gov

Applications: Glycosyltransferase-mediated glycosylation can be used to synthesize novel flavonoid glycosides with altered properties. nih.govacs.org The attachment of different sugar moieties can influence the solubility, stability, and biological activity of the parent flavonoid. nih.govacs.org

Recent advances have focused on exploring the catalytic promiscuity of GTs to generate a diverse range of glycosides. nih.gov This includes the glycosylation of various small molecules like flavonoids, steroids, and terpenoids. nih.gov

While glycosidases naturally catalyze hydrolysis, they can be engineered to favor synthesis. nih.gov Glycosynthases are mutant glycosidases, typically with a mutation in the catalytic nucleophile residue, that are incapable of hydrolysis but can catalyze the formation of glycosidic bonds when provided with an activated glycosyl donor (e.g., a glycosyl fluoride). mdpi.comengconfintl.org

Advantages: Glycosynthases offer a powerful tool for the synthesis of specific glycosides in high yields, avoiding the challenges of protecting group chemistry often required in chemical synthesis. mdpi.comengconfintl.org They can catalyze the transfer of various sugar residues, including glucosyl, galactosyl, and xylosyl moieties. mdpi.com

Flavonoid Glycoside Synthesis: Glycosynthases have been successfully used for the synthesis of flavonoid glycosides. mdpi.comnih.gov For instance, the glycosynthase HiCel7B E197S has been utilized to glycosylate non-glycosylated flavonoid structures with high selectivity for the 4'-O position. mdpi.com

A key advantage of enzymatic transformations is the high degree of selectivity they offer. mdpi.com

Regioselectivity: This refers to the enzyme's ability to modify a specific functional group among several similar ones in a molecule. mdpi.com For a polyhydroxylated flavonoid like this compound, different hydroxyl groups will have varying reactivity. Enzymes can selectively target a particular hydroxyl group for glycosylation or other modifications. nih.gov For example, the enzyme ZjOGT3 from Ziziphus jujuba var. spinosa exhibits high regioselectivity, catalyzing 7-O-glycosylation on certain flavanones. nih.govresearchgate.net

Stereoselectivity: This refers to the enzyme's preference for producing one stereoisomer over another. mdpi.com In glycosylation reactions, this ensures the formation of a specific anomeric configuration (α or β) at the newly formed glycosidic bond. engconfintl.org

The regio- and stereoselectivity of enzymes are determined by the specific three-dimensional structure of their active sites, which dictates how the substrate binds and reacts. mdpi.com

Chemical Derivatization for Structure-Activity Relationship (SAR) Studies

Chemical modification of flavonoids is a crucial strategy for investigating structure-activity relationships (SAR). researchgate.net By systematically altering the structure of a molecule like this compound and evaluating the biological activity of the resulting derivatives, researchers can identify the key structural features responsible for its effects.

Acetylation: This reaction involves the introduction of an acetyl group onto one or more hydroxyl groups of the flavonoid. Acetylation can increase the lipophilicity of the molecule, which may affect its absorption and bioavailability. nih.gov Enzymatic acetylation, often catalyzed by lipases like Candida antarctica lipase (B570770) B (CALB), offers a regioselective method for modifying flavonoids. nih.govmdpi.com The acylation of flavonoids can also enhance their stability. nih.govmdpi.com

Other Modifications: Besides acetylation, other chemical modifications of hydroxyl groups can be performed, such as methylation, benzylation, and the introduction of other alkyl or acyl groups. researchgate.netnih.gov These modifications can significantly alter the electronic and steric properties of the flavonoid, providing valuable insights for SAR studies. researchgate.net The choice of protecting groups for hydroxyls is critical for achieving the desired selective modification. researchgate.net

Modification of Glycosidic Linkages

The modification of glycosidic linkages in flavonoid glycosides like this compound is a key strategy for altering their physicochemical properties, bioavailability, and biological activity. These transformations primarily involve enzymatic hydrolysis to remove sugar moieties or acylation to add functional groups to the sugar residues.

Enzymatic hydrolysis is a common method for cleaving glycosidic bonds, leading to the formation of aglycones or partially deglycosylated flavonoids. This process can enhance the antioxidant capacity of the parent compound. medchemexpress.com Various enzymes, known as hydrolases, are employed for this purpose, with their selection being a critical parameter for successful hydrolysis. medchemexpress.comfrontiersin.org

One of the most effective enzyme preparations for the hydrolysis of flavonoid glycosides is snailase, a complex mixture derived from the digestive tracts of mollusks. frontiersin.org Snailase contains a variety of enzymes, including cellulase, invertase, hemicellulase, and pectinase, allowing it to act on a broad range of glycosidic linkages. frontiersin.org Other enzymes such as pectinase and cellulase have been successfully used to hydrolyze flavonoid glycosides from various plant sources. frontiersin.org Additionally, β-glucosidases are specific for the cleavage of β-glucosidic bonds, which are common in flavonoid glycosides. nih.gov

The efficiency of enzymatic hydrolysis is influenced by several factors, including pH, temperature, and reaction time, which need to be optimized for each specific substrate and enzyme combination. frontiersin.org

Another significant modification of glycosidic linkages is acylation, an enzymatic process that introduces an acyl group to the sugar moiety. This chemical modification can improve the stability and solubility of flavonoid glycosides. mdpi.com For instance, the enzymatic acylation of cyanidin-3-O-glucoside has been shown to enhance its thermostability and photostability. mdpi.com Lipases are commonly used enzymes for this type of transformation.

EnzymeType of TransformationPotential Effect on this compound
SnailaseHydrolysisCleavage of one or more glycosidic bonds to yield the aglycone or partially deglycosylated derivatives.
β-GlucosidaseHydrolysisSpecific cleavage of the terminal β-D-glucose from the 5-O-glucoside moiety. nih.gov
PectinaseHydrolysisPotential cleavage of glycosidic bonds, depending on the specific linkages present in the calendoflavobioside portion. frontiersin.org
CellulaseHydrolysisPotential cleavage of glycosidic bonds, particularly if the sugar chain contains cellulose-like structures. frontiersin.org
LipaseAcylationAddition of an acyl group to one of the sugar moieties, potentially improving stability and lipophilicity.

Chemoenzymatic Synthesis of Analogues

The chemoenzymatic synthesis of analogues of flavonoid glycosides represents a powerful approach to generate novel compounds with potentially enhanced biological activities or improved physicochemical properties. This strategy combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.

Microbial biotransformation is a key chemoenzymatic method for producing flavonoid analogues. nih.gov Various microorganisms, including species of Aspergillus, Penicillium, and Cunninghamella, are known to perform a range of reactions on flavonoids, such as hydroxylation, methylation, and glycosylation. nih.gov For instance, microbial systems can introduce hydroxyl groups at specific positions on the flavonoid backbone or alter the glycosylation pattern. nih.gov

Enzymatic glycosylation is another important chemoenzymatic technique. Glycosyltransferases are enzymes that can transfer sugar moieties from a donor substrate to an acceptor molecule, such as a flavonoid aglycone or a partially glycosylated flavonoid. This allows for the synthesis of novel glycosides with different sugar units or linkage patterns.

Furthermore, the enzymatic modification of the sugar moieties themselves can lead to new analogues. For example, the biotransformation of resveratrol, a polyphenol, using the fungus Beauveria bassiana resulted in a novel stilbene (B7821643) glycoside with a unique methylated sugar unit. mdpi.com This highlights the potential of using microbial systems to create diverse flavonoid analogues.

The combination of chemical synthesis to produce a specific aglycone followed by enzymatic glycosylation is a common chemoenzymatic route. This allows for precise control over the final structure of the analogue.

Transformation TypeEnzyme/MicroorganismPotential Analogue of this compound
HydroxylationAspergillus nigerHydroxylated derivative of the aglycone or the intact glycoside. nih.gov
GlycosylationGlycosyltransferasesAnalogue with a different sugar moiety or an altered glycosidic linkage.
MethylationMicrobial systemsMethylated derivative at a specific hydroxyl group on the flavonoid core or sugar. mdpi.com

Interdisciplinary Research Perspectives and Future Directions for Calendoflavobioside 5 O Glucoside

Integration of Omics Technologies for Holistic Understanding

A comprehensive understanding of Calendoflavobioside 5-O-glucoside requires a systems biology approach, leveraging "omics" technologies to unravel the intricate molecular networks within Calendula officinalis. frontiersin.org

Metabolomics: This powerful tool allows for the large-scale study of small molecules, or metabolites, within a biological system. Metabolomic analysis of Calendula officinalis can identify and quantify a wide array of compounds, including this compound and its precursors. This approach can help to understand the metabolic pathways leading to its synthesis and how its production is influenced by genetic and environmental factors. frontiersin.org

Proteomics: The study of proteins, the workhorses of the cell, can provide crucial insights into the enzymatic machinery responsible for the biosynthesis of this compound. nih.govresearchgate.net By identifying and quantifying the proteins present in Calendula officinalis tissues, researchers can pinpoint the specific enzymes, such as glycosyltransferases, that catalyze the addition of sugar moieties to the flavonoid backbone. nih.govresearchgate.net Proteomic data can reveal how the expression of these enzymes changes during plant development or in response to stress, providing a deeper understanding of the regulation of flavonoid biosynthesis. nih.govresearchgate.net

Transcriptomics: This branch of omics focuses on the complete set of RNA transcripts in a cell. Transcriptomic analysis of Calendula officinalis can identify the genes encoding the enzymes and regulatory proteins involved in the flavonoid biosynthetic pathway. By studying gene expression patterns, scientists can understand how the production of this compound is controlled at the genetic level.

The integration of these omics platforms provides a holistic view of the biological processes underlying the production of this compound. frontiersin.orgnih.gov This comprehensive dataset can be used to build predictive models of flavonoid metabolism and to devise strategies for enhancing the production of this valuable compound.

Table 1: Application of Omics Technologies in Flavonoid Research

Omics TechnologyApplication in Calendula officinalis ResearchPotential Insights for this compound
Metabolomics Profiling of flavonoid and other metabolite content in different plant tissues and developmental stages.Identification of precursors and related compounds, understanding metabolic flux towards its biosynthesis.
Proteomics Identification and quantification of enzymes involved in the flavonoid biosynthetic pathway. nih.govoup.comPinpointing the specific glycosyltransferases responsible for its synthesis and understanding their regulation. nih.govresearchgate.net
Transcriptomics Identification of genes encoding biosynthetic enzymes and regulatory transcription factors. frontiersin.orgUncovering the genetic blueprint for its production and the regulatory networks that control its accumulation.

Computational Modeling and Molecular Dynamics Simulations

Computational approaches are invaluable for predicting and understanding the behavior of complex molecules like this compound at the atomic level.

Molecular Docking: This technique can be used to predict the binding affinity and interaction patterns of this compound with various biological targets, such as enzymes and receptors. nih.govnih.gov By screening large libraries of potential targets, molecular docking can help to identify novel biological activities for this compound. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how this compound interacts with its biological targets over time. nih.govnih.govresearchgate.net These simulations can reveal the conformational changes that occur upon binding and provide insights into the mechanism of action. nih.govnih.govresearchgate.net For instance, simulations can help to understand how the glycosidic linkages influence the compound's flexibility and interaction with a protein's active site. nih.gov

These computational tools can accelerate the discovery of new applications for this compound by prioritizing experimental studies and providing a rational basis for its further development.

Sustainable Sourcing and Production Strategies

The increasing demand for natural products necessitates the development of sustainable methods for sourcing and producing this compound.

Biotechnological Production: Plant metabolic engineering and microbial biosynthesis offer promising alternatives to traditional agricultural methods. nih.govfrontiersin.orgsci-hub.senih.gov By introducing the biosynthetic genes for this compound into microbial hosts like Escherichia coli or yeast, it may be possible to produce this compound in large-scale fermenters under controlled conditions. sci-hub.senih.gov This approach, often referred to as synthetic biology, allows for the sustainable and scalable production of flavonoids. biotechrep.ir

Table 2: Sustainable Production Approaches

StrategyDescriptionAdvantages
Sustainable Agriculture Cultivation of Calendula officinalis using organic and regenerative farming practices. reveriefarmllc.comEnvironmentally friendly, ensures high-quality raw material.
Plant Cell Culture Growing Calendula officinalis cells in bioreactors to produce target compounds.Independent of geographical and climatic conditions, potential for higher yields.
Metabolic Engineering Modifying the genetic makeup of plants or microorganisms to enhance the production of specific flavonoids. nih.govsci-hub.seHigh-level production of the desired compound, potential for novel compound generation. nih.gov
Microbial Fermentation Using engineered microbes like yeast or bacteria to produce flavonoids from simple sugars. frontiersin.orgnih.govScalable, cost-effective, and sustainable production platform. frontiersin.org

Exploration of Novel Biological Targets and Mechanistic Pathways

While some biological activities of Calendula officinalis extracts are known, the specific roles of this compound are not fully elucidated. Future research should focus on identifying novel biological targets and understanding its mechanisms of action. This can be achieved by screening the compound against a wide range of cellular and molecular targets implicated in various diseases. Techniques such as high-throughput screening and affinity chromatography coupled with mass spectrometry can be employed to identify direct binding partners.

Development of Bio-Inspired Synthetic Methodologies

The complex structure of this compound presents a significant challenge for chemical synthesis. Bio-inspired synthetic strategies, which mimic the enzymatic reactions occurring in nature, offer a promising approach. rsc.org This involves the use of highly selective enzymes or enzyme-mimicking catalysts to achieve the desired chemical transformations. researchgate.net The development of efficient and stereoselective glycosylation methods is particularly important for the synthesis of this and other flavonoid glycosides. nih.govresearchgate.net

Contribution to Phytochemical Databases and Reference Standards

To facilitate research and ensure the quality control of Calendula officinalis products, it is essential to have well-characterized phytochemical databases and certified reference standards.

Phytochemical Databases: Comprehensive databases containing detailed information about the chemical composition of Calendula officinalis, including the structure and concentration of this compound, are crucial for researchers. frontiersin.org These databases serve as a valuable resource for identifying compounds in complex mixtures and for comparing the chemical profiles of different plant samples. bacs.com.tr

Reference Standards: The availability of high-purity, certified reference standards for this compound is essential for accurate quantification and for ensuring the quality and consistency of research and commercial products. extrasynthese.comsigmaaldrich.comijrpc.com Companies specializing in phytochemical standards play a vital role in providing these materials to the scientific community. extrasynthese.com

Q & A

Q. What statistical methods are appropriate for analyzing dose-dependent anti-inflammatory effects?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50 values. For in vivo data, apply mixed-effects models to account for inter-individual variability. Report confidence intervals and effect sizes to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.